2-(4-ETHOXYBENZENESULFONAMIDO)-N-METHYLPROPANAMIDE
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Overview
Description
2-(4-Ethoxybenzenesulfonamido)-N-methylpropanamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzenesulfonamido)-N-methylpropanamide typically involves the following steps:
Preparation of 4-ethoxybenzenesulfonyl chloride: This is achieved by reacting 4-ethoxyaniline with chlorosulfonic acid under controlled conditions.
Formation of 4-ethoxybenzenesulfonamide: The sulfonyl chloride is then reacted with an amine, such as methylamine, to form the sulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with a suitable acylating agent, such as propanoyl chloride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzenesulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products
Oxidation: Formation of 4-ethoxybenzenesulfonic acid.
Reduction: Formation of 4-ethoxybenzenesulfonamide.
Substitution: Formation of 4-ethoxy-2-nitrobenzenesulfonamide or 4-ethoxy-2-bromobenzenesulfonamide.
Scientific Research Applications
2-(4-Ethoxybenzenesulfonamido)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzenesulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzenesulfonamide: Lacks the acylated amide group, making it less complex.
N-Methylpropanamide: Lacks the sulfonamide and ethoxybenzene moieties.
4-Ethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
2-(4-Ethoxybenzenesulfonamido)-N-methylpropanamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and acylated amide groups allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-10-5-7-11(8-6-10)19(16,17)14-9(2)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCJNTUVGQXETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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